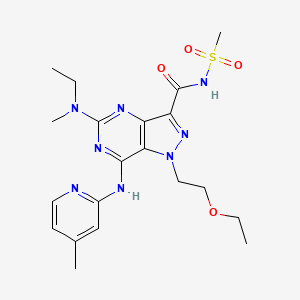

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

Vue d'ensemble

Description

PF-00489791 est un inhibiteur puissant de la phosphodiestérase 5A, avec une valeur de CI50 de 1,5 nM . Ce composé a été étudié pour ses effets thérapeutiques potentiels dans diverses affections, notamment l'hypertension, la néphropathie diabétique et la maladie de Raynaud . Il améliore la relaxation des vaisseaux sanguins dans les reins, réduisant ainsi la pression artérielle et améliorant la fonction rénale .

Méthodes De Préparation

La synthèse de PF-00489791 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir le rendement et la pureté souhaités du produit . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et la constance du composé .

Analyse Des Réactions Chimiques

PF-00489791 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut donner des alcools ou des amines .

Applications de la recherche scientifique

Médecine : PF-00489791 s'est montré prometteur dans le traitement d'affections telles que l'hypertension, la néphropathie diabétique et la maladie de Raynaud.

Mécanisme d'action

PF-00489791 exerce ses effets en inhibant la phosphodiestérase 5A, une enzyme responsable de la dégradation du monophosphate de guanosine cyclique (GMPc) . En inhibant cette enzyme, PF-00489791 augmente les niveaux de GMPc, ce qui conduit à la relaxation des cellules musculaires lisses dans les vaisseaux sanguins . Cette relaxation entraîne une vasodilatation, une diminution de la pression artérielle et une amélioration du flux sanguin . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation oxyde nitrique-GMPc, qui joue un rôle crucial dans l'homéostasie vasculaire .

Applications De Recherche Scientifique

Overview

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines.

Case Studies

- Inhibition of Tumor Cell Proliferation : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control . The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent.

- Src Kinase Inhibition : Another study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds that inhibit Src kinase activity. These compounds exhibited promising anticancer effects by targeting the Src signaling pathway, which is often dysregulated in cancer .

Summary Table of Anticancer Efficacy

Overview

The compound has also shown promise in treating chronic kidney disease (CKD), particularly diabetic nephropathy.

Clinical Applications

- HIF-PHD Inhibition : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production, which is crucial for managing renal anemia associated with CKD. In animal models, these compounds have been shown to increase hemoglobin levels significantly after administration .

- Therapeutic Formulations : Recent patents highlight the use of this compound in formulations aimed at delaying CKD progression and preventing end-stage renal disease (ESRD). The formulations are designed to provide effective treatment options for patients suffering from advanced stages of kidney disease .

Summary Table of Renal Applications

Mécanisme D'action

PF-00489791 exerts its effects by inhibiting phosphodiesterase 5A, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) . By inhibiting this enzyme, PF-00489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells in blood vessels . This relaxation results in vasodilation, reduced blood pressure, and improved blood flow . The molecular targets and pathways involved include the nitric oxide-cGMP signaling pathway, which plays a crucial role in vascular homeostasis .

Comparaison Avec Des Composés Similaires

PF-00489791 est unique en son genre par son inhibition à longue durée d'action de la phosphodiestérase 5A, ce qui le distingue d'autres composés similaires . Voici quelques composés similaires :

Tadalafil : Connu pour sa durée d'action plus longue que celle du sildénafil, utilisé pour des indications similaires.

Vardénafil : Un autre inhibiteur de la phosphodiestérase 5A avec un mécanisme d'action similaire.

L'unicité de PF-00489791 réside dans son application spécifique pour des affections comme la néphropathie diabétique et son potentiel pour des applications thérapeutiques plus larges .

Activité Biologique

The compound 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in cancer therapy and the treatment of renal anemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

-

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)

- Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, which stabilizes hypoxia-inducible factors (HIFs) leading to increased erythropoietin (EPO) production. This mechanism is particularly beneficial in treating renal anemia by enhancing red blood cell production and improving hemoglobin levels in anemic models .

-

Anticancer Properties

- Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent . The ability to induce apoptosis in cancer cells has been linked to the compound's structural characteristics and its interaction with cellular pathways .

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[4,3-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications to the core structure can enhance or diminish their efficacy. For example:

- Compound Variants : Different substitutions on the pyrazolo ring can lead to varying inhibitory activities against specific targets such as EGFR (epidermal growth factor receptor). Compound 12b , for instance, exhibited potent anti-proliferative activity with IC50 values as low as 0.016 µM against wild-type EGFR .

Case Studies

- Efficacy in Renal Anemia Models

-

Antitumor Activity Assessment

- A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties across multiple cell lines (e.g., A549, HepG2). The results indicated that certain modifications could enhance apoptotic induction and cell cycle arrest at specific phases (S and G2/M), further supporting their role as potential anticancer agents .

Data Tables

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | A549 | 2.24 | Apoptosis induction |

| 12b | EGFR WT | 0.016 | Kinase inhibition |

| 19 | Renal Anemia Model | N/A | HIF-PHD inhibition |

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853003-48-2 | |

| Record name | PF-00489791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00489791 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00489791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.